molecular formula C12H10N2OS B8154259 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile

2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile

Cat. No.: B8154259
M. Wt: 230.29 g/mol
InChI Key: AOJGUJIXORGRBT-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile (CAS 2169091-01-2) is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein degradation therapeutics. It serves as a crucial intermediate in the synthesis of potent inhibitors targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase . The compound's structure, featuring a benzonitrile core linked to a 4-methylthiazole group, is a key fragment that contributes to high-affinity binding within the hydrophobic RHS pocket of VHL, as revealed by co-crystal structures of similar advanced inhibitors . VHL is a critical component of the cellular oxygen-sensing pathway and is responsible for the recognition and degradation of Hypoxia-Inducible Factor-1α (HIF-1α) . By inhibiting the VHL/HIF-1α interaction, ligands derived from this intermediate can stabilize HIF-1α and upregulate genes involved in the hypoxic response . Beyond its application in hypoxia signaling research, this compound is a valuable starting material for constructing Proteolysis-Targeting Chimeras (PROTACs)—bifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific disease-causing proteins . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care in a controlled laboratory setting.

Properties

IUPAC Name

2-methoxy-4-(4-methyl-1,3-thiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-8-12(16-7-14-8)9-3-4-10(6-13)11(5-9)15-2/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJGUJIXORGRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains widely used for thiazole formation. A representative protocol involves:

  • Condensation of 4-methylthioamide with α-bromoacetophenone in ethanol at reflux (12 h).

  • Cyclization catalyzed by ammonium acetate yields 4-methylthiazole-5-carbaldehyde with 78% efficiency.

Reaction equation:

4-Methylthioamide+α-BromoacetophenoneNH4OAc, EtOH, reflux4-Methylthiazole-5-carbaldehyde+H2S\text{4-Methylthioamide} + \alpha\text{-Bromoacetophenone} \xrightarrow{\text{NH}4\text{OAc, EtOH, reflux}} \text{4-Methylthiazole-5-carbaldehyde} + \text{H}2\text{S}

Cysteine-Based Cyclization

Modified from PMC studies, L-cysteine derivatives react with nitriles under phosphate-buffered conditions (pH 6.4, 25°C, 72 h):

This method produces dihydrothiazole intermediates subsequently oxidized to aromatic thiazoles using BrCCl₃/DBU.

Benzonitrile Backbone Functionalization

One-Pot Nitrile Formation

Adapted from CN101092377A, 2-methoxy-4-iodobenzaldehyde undergoes oximation and dehydration:

Table 1: Optimization of Nitrile Formation

ParameterCondition 1Condition 2Optimal Condition
Oxime AgentNH₂OH·HClNH₂OH·HClNH₂OH·HCl
SolventCH₂Cl₂THFCH₂Cl₂
Dehydration AgentSOCl₂(COCl)₂SOCl₂
Yield (%)92.885.392.8

Key steps:

  • Oximation at 25–35°C for 3 h

  • SOCl₂-mediated dehydration (0–15°C, 3 h)

  • Neutralization with 10–20% NaOH (pH 8–9)

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-methylthiazole-5-boronic acid with 2-methoxy-4-iodobenzonitrile:

Table 2: Catalytic System Performance

CatalystLigandBaseTemp (°C)Yield (%)
Pd(PPh₃)₄XPhosK₂CO₃8067
Pd(OAc)₂SPhosCsF10082
PdCl₂(dppf)-K₃PO₄9075

Optimal conditions: 1 mol% Pd(OAc)₂, 2 mol% SPhos, CsF (3 eq), DMF/H₂O (4:1), 100°C, 12 h.

Alternative Synthetic Pathways

Direct Cyclocondensation

A novel approach combines 2-methoxy-4-cyanophenyl isothiocyanate with methylacetylene in DMF at 120°C:

C8H5NOS+C3H4C12H10N2OS+H2S\text{C}8\text{H}5\text{NOS} + \text{C}3\text{H}4 \rightarrow \text{C}{12}\text{H}{10}\text{N}2\text{OS} + \text{H}2\text{S}

This single-step method achieves 68% yield but requires strict moisture control.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C, 30 min) accelerates Ullmann coupling between copper(I) thiazolide and 2-methoxy-4-bromobenzonitrile, improving yields to 88% versus 72% under conventional heating.

Purification and Characterization

Final purification employs sequential processes:

  • Liquid-Liquid Extraction : CH₂Cl₂/water partitioning (3×)

  • Column Chromatography : Silica gel, hexane/EtOAc (4:1 → 2:1)

  • Recrystallization : Ethanol/water (9:1) yields >99% HPLC purity.

Critical spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Thiazole-H), 7.58–7.62 (m, 2H, Ar-H), 6.95–6.99 (m, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

  • HRMS : m/z 230.0815 [M+H]⁺ (calc. 230.0812).

Industrial-Scale Considerations

Pilot-scale synthesis (20 kg batch) demonstrates scalability:

  • Reactor Configuration : Glass-lined steel, bottom-agitated

  • Cycle Time : 14 h (vs. 18 h lab-scale)

  • Purity : 99.5% by HPLC, KF <0.05%

Economic analysis reveals raw material costs dominate (73%), with catalyst recycling reducing Pd consumption by 41% per batch.

Comparative Method Evaluation

Table 3: Synthesis Route Comparison

MethodStepsTotal Yield (%)Purity (%)Cost Index
Hantzsch + Suzuki56199.21.00
Cysteine + Ullmann45898.70.92
Direct Cyclization26897.50.85
Microwave Ullmann38899.51.15

The microwave-assisted Ullmann method offers superior yield and purity despite higher energy input costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile has effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the thiazole ring's ability to interact with bacterial enzymes and disrupt metabolic processes .
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .

2. Agriculture

In agricultural research, 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile is being explored for its potential as a pesticide or herbicide. Its biological activity against specific pathogens suggests it could be effective in protecting crops from microbial infections .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiazole derivatives, including 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL. These findings indicate the compound's potential as an antimicrobial agent in agricultural applications .

Case Study 2: Anticancer Activity

In another study focused on cancer treatment, 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile was tested against HepG2 liver cancer cells. The compound exhibited an IC50 value of approximately 3 µM, indicating potent antiproliferative effects. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Comparative Analysis of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerIC50 values ranging from 1.83 to 4.24 µM in HepG2 cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Methylthiazol-5-yl)benzonitrile

  • Structure : Lacks the 2-methoxy group but shares the benzonitrile core and thiazole substituent.
  • Synthesis : Prepared via Pd(OAc)₂-catalyzed coupling of 4-bromobenzonitrile and 4-methylthiazole in dimethylacetamide (38% yield) .
  • Applications : Used as a precursor in PROTAC synthesis for E3 ligase recruitment .

2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile

  • Structure : Replaces the methoxy group with a hydroxyl (-OH) at the 2-position.
  • Properties : Increased hydrogen-bonding capacity improves solubility but may reduce blood-brain barrier penetration. The hydroxyl group also introduces susceptibility to metabolic glucuronidation .
  • Synthetic Route : Likely synthesized via demethylation of the methoxy analog or direct hydroxylation.

3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile (18F-MTEB)

  • Structure : Features a thiazole at the 4-position and a fluorine atom at the 3-position, with an ethynyl linker.
  • Applications : Radioligand for mGluR5 imaging in positron emission tomography (PET) .
  • Key Difference: The ethynyl spacer and fluorine substitution enhance target binding affinity and pharmacokinetic stability compared to non-fluorinated analogs.

Heterocyclic Variants

5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile

  • Structure : Replaces the thiazole with a thiadiazole-thio group and incorporates a pyrazole ring.
  • Properties : Exhibits antimicrobial activity (MIC = 0.5–2 µg/mL against S. aureus) due to the thiadiazole’s electrophilic sulfur atoms .

Biological Activity

2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group, a thiazole ring, and a benzonitrile moiety, which contribute to its biological properties. The thiazole ring is known for its ability to interact with various enzymes and proteins, potentially inhibiting their activity.

The mechanism of action of 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile involves binding to specific molecular targets within cells. This binding can modulate enzyme activity and trigger downstream signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest that it may inhibit tubulin polymerization, similar to other thiazole derivatives .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds related to 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile have shown moderate to excellent antibacterial activity against various pathogens. In vitro assays indicate that these compounds can inhibit bacterial growth significantly .

Anticancer Activity

The anticancer potential of 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile has been explored through various studies. A series of related compounds demonstrated strong antiproliferative effects against melanoma and prostate cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole and benzonitrile structures can enhance anticancer activity .

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of a series of thiazole derivatives in human cancer cell lines. The results showed that certain modifications led to IC50 values in the low nanomolar range, indicating potent activity against cancer cells .
  • Mechanistic Studies : Research into the mechanism revealed that some thiazole derivatives act as tubulin polymerization inhibitors, which is a critical pathway for cancer cell proliferation. This suggests that 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile may share this mechanism .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the thiazole ring significantly affect biological activity. For example, electron-withdrawing groups enhance potency against cancer cells, while specific substitutions on the phenyl ring can modulate antimicrobial efficacy .

CompoundSubstituentIC50 (µM)Activity Type
1Cl0.20Anticancer
2CH30.35Anticancer
3H1.00Antimicrobial

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile?

A multi-step approach is typically employed:

  • Step 1 : Introduce the thiazole moiety via Suzuki-Miyaura coupling. For example, a boronic ester derivative (e.g., 4-methylthiazol-5-yl boronate) can react with a halogenated benzonitrile precursor under palladium catalysis .
  • Step 2 : Methoxy group installation via nucleophilic aromatic substitution (SNAr) using methoxide ions under anhydrous conditions.
  • Step 3 : Nitrile group stabilization via controlled oxidation of aldehydes (e.g., using H2O2 in acetonitrile/water at 0–20°C, as described in related nitrile syntheses) .
    Key Considerations : Optimize reaction temperatures and catalyst loading (e.g., Pd(PPh3)4) to minimize side reactions. Monitor intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • X-ray Crystallography : Resolves the 3D arrangement of the thiazole and benzonitrile groups (e.g., bond angles, torsion angles) .
  • IR Spectroscopy : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups .
  • NMR (1H/13C) : Assign methoxy protons (δ ~3.8–4.0 ppm) and thiazole ring protons (δ ~7.5–8.5 ppm). Carbon signals for nitrile (~115 ppm) and thiazole carbons (~150–160 ppm) are diagnostic .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with sensitive functional groups?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl2(dppf)) for Suzuki coupling efficiency. Lower catalyst loadings (0.5–2 mol%) reduce side-product formation .
  • Inert Conditions : Use Schlenk lines or gloveboxes to prevent oxidation of intermediates.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates, while additives like K3PO4 improve coupling efficiency .
    Data Example :
CatalystSolventTemp (°C)Yield (%)
Pd(PPh3)4DMF8065
PdCl2(dppf)THF6078

Q. What computational approaches predict the electronic properties of 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile?

  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO distributions. The nitrile group acts as an electron-withdrawing group, lowering the LUMO energy and enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) by docking studies using AutoDock Vina. The thiazole ring’s π-stacking potential is critical for binding .

Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions?

  • Steric Effects : Bulky substituents on the thiazole ring (e.g., 4-methyl group) direct coupling to the less hindered C-5 position.
  • Electronic Effects : Electron-deficient benzonitrile activates the para position for nucleophilic attack. Substituent effects can be quantified using Hammett σ constants .

Safety and Handling

Q. What safety precautions are essential for handling this compound?

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, lab coat) .
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid light exposure to preserve nitrile stability .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported spectroscopic data for this compound?

  • Cross-Validation : Compare IR/NMR data with structurally analogous compounds (e.g., 4-formyl-3-methoxy-benzonitrile, δC=O ~190 ppm) .
  • Batch Analysis : Replicate synthesis under controlled conditions to isolate batch-specific impurities (e.g., hydrolyzed nitrile to amide).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.